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Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B3123575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GW791341

trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor. This

document outlines its mechanism of action, provides detailed protocols for key experiments,

and presents quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action
GW791343 trihydrochloride is a notable pharmacological tool due to its differential effects on

the P2X7 receptor across species. In human P2X7 receptors, it acts as a negative allosteric

modulator, producing a non-competitive antagonist effect.[1][2][3] Conversely, at the rat P2X7

receptor, its predominant effect is positive allosteric modulation, enhancing agonist-induced

responses.[3][4][5] This species-specific activity is primarily determined by the amino acid at

position 95 of the receptor.[6]

GW791343 does not bind to the ATP binding site but rather to an allosteric site.[4][5] In human

P2X7 receptors, its binding leads to a reduction in the maximal response to agonists like ATP

and BzATP.[1][2]
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The following tables summarize the key quantitative parameters of GW791343
trihydrochloride in various in vitro assays.

Table 1: Potency of GW791343 on Human P2X7 Receptor

Parameter Value Cell Line Assay Reference

pIC50 6.9 - 7.2 HEK293
Ethidium

Accumulation
[1][2]

Table 2: In Vitro Experimental Conditions and Effects
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Cell Line Species
Concentrati
on Range

Incubation
Time

Observed
Effect

Reference

HEK293 Human 0.01 - 10 µM 40 min

Non-

competitive

antagonism;

inhibited

agonist-

stimulated

ethidium

accumulation.

[1][2]

HEK293 Human 3 - 30 µM 40 min

Negative

allosteric

modulation.

[1][2][7]

SCN Cells Rat 5 µM 24 - 48 h

Enhanced

amplitude of

ATP release

rhythm.

[1]

U-2 OS
Human/Rat

Chimeras
Not specified 40 min

Differential

effects

depending on

the receptor

chimera,

highlighting

the role of

specific

amino acid

domains.

[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and a general workflow

for in vitro assays using GW791343.
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P2X7 Receptor Signaling Pathway Modulation by GW791343
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P2X7 signaling modulation by GW791343.
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General In Vitro Experimental Workflow for GW791343

1. Cell Culture
(e.g., HEK293 expressing P2X7R)

2. Cell Seeding
(e.g., 96-well plates)

3. Pre-incubation with GW791343
(Varying concentrations)

4. Agonist Addition
(e.g., ATP or BzATP)

5. Measurement
(e.g., Ethidium bromide uptake)

6. Data Analysis
(e.g., IC50 determination)

Click to download full resolution via product page

General workflow for in vitro assays.

Experimental Protocols
Ethidium Accumulation Assay for P2X7 Receptor
Antagonism
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This assay measures the uptake of ethidium bromide, a fluorescent dye that enters cells

through the large pore formed upon P2X7 receptor activation.

Materials:

HEK293 cells stably expressing the human P2X7 receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Poly-D-lysine coated 96-well black, clear-bottom plates.

GW791343 trihydrochloride stock solution (e.g., 10 mM in DMSO).

P2X7 receptor agonist stock solution (e.g., ATP or BzATP, 10 mM in water).

Assay buffer (e.g., NaCl buffer or sucrose buffer).[1]

Ethidium bromide solution (e.g., 20 µM in assay buffer).

Fluorescence plate reader.

Protocol:

Cell Seeding:

One day prior to the assay, seed HEK293-hP2X7 cells into 96-well plates at a density of

70,000-80,000 cells per well.[4]

Incubate overnight at 37°C, 5% CO₂.

Compound Preparation:

Prepare serial dilutions of GW791343 trihydrochloride in the assay buffer to achieve final

desired concentrations (e.g., 0.01 µM to 30 µM).[1][2]

Assay Procedure:

On the day of the experiment, wash the cells once with the assay buffer.
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Add the diluted GW791343 solutions to the respective wells.

Pre-incubate the plate for 40 minutes at room temperature.[1][2]

Prepare the agonist and ethidium bromide solution in the assay buffer.

Add the agonist/ethidium bromide solution to the wells to stimulate the P2X7 receptor.

Immediately begin measuring fluorescence at appropriate excitation/emission wavelengths

(e.g., 530 nm excitation, 590 nm emission) every 1-2 minutes for a total of 20-30 minutes.

Data Analysis:

Determine the rate of ethidium uptake for each concentration of GW791343.

Normalize the data to the positive control (agonist alone) and negative control (buffer

alone).

Plot the normalized response against the logarithm of the GW791343 concentration and fit

to a four-parameter logistic equation to determine the pIC50.

Radioligand Binding Assay
This assay can be used to determine if GW791343 binds to the same site as other allosteric

modulators.

Materials:

Membranes prepared from cells expressing the P2X7 receptor (e.g., U-2 OS cells).[4]

Radioligand, such as [³H]-compound-17.[4]

GW791343 trihydrochloride.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA).[4]

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

Glass fiber filters.
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Scintillation fluid and a scintillation counter.

Protocol:

Reaction Setup:

In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near

its Kd), and varying concentrations of GW791343.

Include wells for total binding (radioligand only) and non-specific binding.

Incubation:

Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

Filtration:

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

Detection:

Place the filters into scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the GW791343

concentration to determine its ability to displace the radioligand.

ATP Release Assay in SCN Cells
This protocol is for studying the effect of GW791343 on circadian ATP release in rat

suprachiasmatic nucleus (SCN) cells.[1]
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Materials:

Organotypic cultures of rat SCN cells.

Culture medium.

GW791343 trihydrochloride.

ATP measurement kit (e.g., luciferin-luciferase based).

Luminometer.

Protocol:

Cell Culture and Treatment:

Maintain SCN cell cultures under a controlled light-dark cycle.

Treat the cultures with 5 µM GW791343. Replace the medium with fresh drug-containing

medium every 4 hours.[1]

Sample Collection:

Collect samples of the culture medium at regular intervals (e.g., every 4 hours) over a 24-

48 hour period.[1]

ATP Measurement:

Measure the concentration of ATP in the collected medium samples using an ATP

measurement kit according to the manufacturer's instructions.

Data Analysis:

Plot the ATP concentration over time to observe the circadian rhythm of ATP release.

Compare the amplitude and pattern of ATP release in GW791343-treated cultures to

control cultures to determine the effect of the compound. The results should show an

enhanced amplitude of the ATP release rhythm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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